2-Nitro-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Nitro-5-(trifluoromethyl)benzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehydes, which are important intermediates in the synthesis of various products for the bulk and fine chemicals industry. These compounds are characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzaldehyde core structure. The presence of these substituents can significantly influence the chemical reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of nitrobenzaldehydes, including 2-nitro-5-(trifluoromethyl)benzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid. The process involves a reaction network consisting of equilibrium and irreversible reactions. The yields of the ortho and meta isomers are influenced by the mixed acid composition, and the ortho-oriented nitration is mainly due to the rearrangement of the complex of benzaldehyde with the nitronium ion rather than to the direct nitration of the organic substrate . Additionally, the synthesis of related compounds, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, has been reported, which is a hypervalent-iodine-based electrophilic trifluoromethylating reagent. This compound has shown to be highly reactive and safe to handle, which could be relevant for the synthesis of 2-nitro-5-(trifluoromethyl)benzaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of nitrobenzaldehydes is significantly affected by the substituents attached to the benzene ring. For instance, the presence of a trifluoromethyl group can influence the electron distribution within the molecule, potentially affecting its reactivity. The crystal and molecular structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized, providing insights into the structural features that could be similar in 2-nitro-5-(trifluoromethyl)benzaldehyde .
Chemical Reactions Analysis
The chemical reactions involving nitrobenzaldehydes are diverse and can lead to a variety of products. For example, the reaction of 2-fluoro-5-nitrobenzaldehyde with arylamines can yield mixtures of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can further undergo cyclization to form 2-nitroacridines . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing that irradiation can yield nitroso derivatives through a mechanism involving proton transfer . These findings suggest that 2-nitro-5-(trifluoromethyl)benzaldehyde could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzaldehydes are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can affect properties like acidity, reactivity, and stability. For instance, the reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions has been studied, showing that it can form various products depending on the pH, which could be indicative of the behavior of 2-nitro-5-(trifluoromethyl)benzaldehyde under different conditions . Understanding these properties is crucial for the application of these compounds in chemical synthesis and for predicting their behavior in various environments.
Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 2-Nitro-5-(trifluoromethyl)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines .
- Results : The outcome of these reactions is the formation of heterocyclic compounds, which have a wide range of applications in various fields, including pharmaceuticals .
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Synthesis of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : 2-Nitro-5-(trifluoromethyl)benzaldehyde is also used as a reagent for the synthesis of pharmaceuticals, including anti-cancer and antibiotics drugs .
- Results : The outcome of these reactions is the formation of pharmaceutical compounds, which can be used in the treatment of various diseases .
Safety And Hazards
properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFTUORCGNGELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615811 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
1176723-57-1 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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